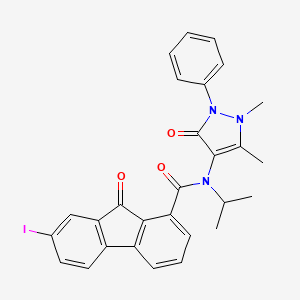![molecular formula C24H19F2N3OS2 B5009085 2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. While the specific synthesis route for this compound is not directly reported, similar compounds have been synthesized through reactions involving intermediate compounds such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating a potential pathway involving chloro-acetamide intermediates and subsequent reactions with appropriate thiols or cyanides to introduce the cyano and thio functional groups (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including IR, NMR, and Mass spectrometry. These techniques provide insights into the arrangement of atoms and functional groups within the molecule, elucidating features such as bond lengths, angles, and molecular conformation. Studies on similar molecules have detailed their structures through such analyses, indicating the presence of aromatic rings, nitrogen-containing heterocycles, and substituted thiols as key structural elements (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).
Chemical Reactions and Properties
The reactivity of this compound likely involves interactions at its functional groups, including the cyano, thio, and acetamide portions. These functionalities may undergo nucleophilic and electrophilic attacks, contributing to a variety of chemical reactions such as condensation, substitution, and cyclization. Similar compounds have demonstrated diverse reactivity, facilitating the synthesis of heterocyclic derivatives with significant biological activity (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. While specific data for this compound is not provided, related compounds have been characterized by their crystalline structures, showcasing the influence of intermolecular interactions on their physical state and stability (K. Saravanan, Elancheran Ramakrishnan, S. Divakar, S. Kabilan, S. Selvanayagam, 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the compound's utility and potential applications. Analysis of similar compounds reveals their capability to participate in a broad range of chemical reactions, underlining the importance of functional groups in determining their chemical behavior (V. D. Dyachenko, A. N. Chernega, 2005).
Propriétés
IUPAC Name |
2-(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)sulfanyl-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3OS2/c25-24(26)32-18-10-8-17(9-11-18)28-22(30)14-31-23-20(13-27)19(15-4-2-1-3-5-15)12-21(29-23)16-6-7-16/h1-5,8-12,16,24H,6-7,14H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICARTDGCGBOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=C(C=C4)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)

![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)
![N-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5009036.png)
![(3aS*,5S*,9aS*)-2-[(5-methyl-2-furyl)methyl]-5-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5009042.png)
![2-[(4-fluorobenzyl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5009043.png)
![2-[2-(acetylamino)phenyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5009058.png)
![2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5009059.png)
![2-{[2-(2,4,6-trichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5009060.png)

![dimethyl 2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B5009073.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5009091.png)
